molecular formula C23H30O5 B593247 15-Keto-17-phenyl trinor Prostaglandin F2alpha CAS No. 949564-89-0

15-Keto-17-phenyl trinor Prostaglandin F2alpha

Cat. No. B593247
M. Wt: 386.488
InChI Key: HHEYLKRDELKWGI-RKJYIPPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Keto-17-phenyl trinor Prostaglandin F2α is a keto derivative of an F-series prostaglandin and a potential metabolite of bimatoprost when administered to animals . It is formed from 17-phenyl trinor PGF2α ethyl amide by oxidation of the C-15 hydroxyl group . It has a molecular weight of 386.5 and a molecular formula of C23H30O5 .


Synthesis Analysis

The synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α involves the oxidation of the C-15 hydroxyl group and amide hydrolysis of Bimatoprost . It is a potential metabolite of 17-phenyl trinor PGF2α ethyl amide when 17-phenyl trinor PGF2α ethyl amide is administered to intact animals .


Molecular Structure Analysis

The molecular structure of 15-Keto-17-phenyl trinor Prostaglandin F2α is represented by the molecular formula C23H30O5 . It has a molecular weight of 386.5 .


Chemical Reactions Analysis

15-Keto-17-phenyl trinor Prostaglandin F2α is formed from 17-phenyl trinor PGF2α ethyl amide by oxidation of the C-15 hydroxyl group . It is a potential metabolite of 17-phenyl trinor PGF2α ethyl amide when 17-phenyl trinor PGF2α ethyl amide is administered to intact animals .


Physical And Chemical Properties Analysis

15-Keto-17-phenyl trinor Prostaglandin F2α is a liquid at room temperature . It is typically formulated as a solution in methyl acetate . It should be stored at -20° C .

Scientific Research Applications

Metabolism and Enzymatic Activity

  • Metabolism in Kidney and Brain : Prostaglandin F2alpha is converted to 15-keto-13,14-dihydroprostaglandin E2 in rat kidney homogenates, involving an enzyme termed prostaglandin 9-hydroxydehydrogenase (Pace-Asciak, 1975). Additionally, in the brain and eye tissues, a variable presence of delta13-reductase is observed, converting 15-keto-17-phenyl-18,19,20-trinor-PGF2alpha to its dihydro metabolite (Basu & Stjernschantz, 1997).

Biological Activities and Effects

  • Biological Activities in Various Assays : Some 17-phenyl-trinor-prostaglandins, including 17-phenyl-18,19,20-trinor prostaglandin F2alpha, show similar activities to their parent compounds in various assay systems, with significant potency in certain cases, such as in the hamster antifertility assay (Miller et al., 1975).

Pharmacological Applications

  • Ocular Pharmacology : In studies of the eye, 15-keto-17-phenyl-18,19,20-trinor-PGF2alpha and related analogues show varying degrees of metabolism and permeability in porcine corneas, indicating their potential significance in ocular pharmacology (Basu et al., 1994).

Metabolism and Inhibition Studies

  • Metabolism in Various Tissues : The metabolism of 17-phenyl-18,19,20-trinor-PGF2alpha has been studied in human and animal models, revealing various metabolites and suggesting significant metabolic pathways (Granström, 1975).
  • Inhibition of Adipose Differentiation : FP receptor agonists like cloprostenol and fluprostenol, structurally related to prostaglandin F2alpha, are potent inhibitors of adipose differentiation in primary culture, indicating the complex interplay of these compounds in metabolic processes (Serrero & Lepak, 1997).

Safety And Hazards

This material should be considered hazardous until information to the contrary becomes available . It is not intended for diagnostic or therapeutic use . It should not be ingested, swallowed, or inhaled, and should not come into contact with eyes, skin, or clothing . Thorough washing is recommended after handling .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEYLKRDELKWGI-RKJYIPPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Keto-17-phenyl trinor Prostaglandin F2alpha

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Keto-17-phenyl trinor Prostaglandin F2alpha
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15-Keto-17-phenyl trinor Prostaglandin F2alpha
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15-Keto-17-phenyl trinor Prostaglandin F2alpha
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15-Keto-17-phenyl trinor Prostaglandin F2alpha
Reactant of Route 5
15-Keto-17-phenyl trinor Prostaglandin F2alpha
Reactant of Route 6
15-Keto-17-phenyl trinor Prostaglandin F2alpha

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